molecular formula C18H16O2 B569235 3-(2-Hydroxyphenyl)-5-phenylcyclohex-2-enone CAS No. 15156-56-6

3-(2-Hydroxyphenyl)-5-phenylcyclohex-2-enone

Cat. No.: B569235
CAS No.: 15156-56-6
M. Wt: 264.324
InChI Key: LVBFZATWXZBJHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Hydroxyphenyl)-5-phenylcyclohex-2-enone (CAS: 15156-56-6) is a cyclohexenone derivative with a hydroxyl-substituted phenyl group at position 3 and a phenyl group at position 5 of the cyclohexenone ring. Its empirical formula is C₁₈H₁₆O₂, and it has a molecular weight of 264.32 g/mol . The compound is also known as Alice’s ketone and is recognized as Impurity A in the European Pharmacopoeia (EP) specifications for Warfarin Sodium, a widely used anticoagulant . Its structural features, including the conjugated enone system and aromatic substituents, contribute to its role as a critical reference standard in pharmaceutical quality control .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-hydroxyphenyl)-5-phenylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O2/c19-16-11-14(13-6-2-1-3-7-13)10-15(12-16)17-8-4-5-9-18(17)20/h1-9,12,14,20H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBFZATWXZBJHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C=C1C2=CC=CC=C2O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15156-56-6, 37209-23-7
Record name 3-(2-Hydroxyphenyl)-5-phenylcyclohex-2-enone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015156566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(o-hydroxyphenyl)-5-phenyl-2-cyclohexen-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(2-HYDROXYPHENYL)-5-PHENYLCYCLOHEX-2-ENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R315K6G2BJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyphenyl)-5-phenylcyclohex-2-enone typically involves the condensation of 2-hydroxybenzaldehyde with acetophenone in the presence of a base, followed by cyclization. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyphenyl)-5-phenylcyclohex-2-enone undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form quinones.

    Reduction: Can be reduced to form cyclohexanol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Chemical Synthesis and Reactions

1. Building Block for Complex Molecules
3-(2-Hydroxyphenyl)-5-phenylcyclohex-2-enone serves as a crucial intermediate in the synthesis of more complex organic compounds. It can undergo various chemical reactions, including oxidation, reduction, and substitution.

  • Oxidation : The hydroxy group can be oxidized to form ketones or quinones.
  • Reduction : The carbonyl group can be reduced to alcohols.
  • Substitution : Halogenation and nitration can occur under acidic conditions.

These reactions enable the compound to be utilized in synthesizing diverse derivatives with tailored properties for specific applications .

Biological Activities

2. Antimicrobial and Antioxidant Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that derivatives of chalcone compounds, which include this compound, demonstrate effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 0.10 μg/mL to 100 μg/mL .

3. Anti-inflammatory and Anticancer Potential
The compound is also being explored for its potential therapeutic effects. Preliminary studies suggest that it may possess anti-inflammatory properties by inhibiting pro-inflammatory enzymes and cytokines. Additionally, its antioxidant activity is attributed to its ability to scavenge free radicals, which is crucial in mitigating oxidative stress-related diseases .

Medicinal Chemistry

4. Drug Development
In medicinal chemistry, this compound has been investigated as a scaffold for developing new drugs. Its structural characteristics allow for modifications that can enhance bioactivity against various diseases, including cancer and diabetes .

For example, research on related chalcone derivatives has shown promising results in lowering blood glucose levels in diabetic models, indicating potential applications in diabetes management .

Industrial Applications

5. Advanced Materials Development
The compound is utilized in the synthesis of advanced materials such as polymers and coatings. Its unique chemical properties allow it to be incorporated into materials that require specific thermal or mechanical characteristics .

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Findings
Chemical Synthesis Building block for complex organic compoundsVersatile reactions (oxidation, reduction)
Biological Activity Antimicrobial and antioxidantEffective against multiple bacterial strains
Medicinal Chemistry Drug development for anti-inflammatory/anticancerPotential therapeutic effects observed
Industrial Use Advanced materials (polymers/coatings)Enhanced material properties through incorporation

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several chalcone derivatives, including this compound. The results demonstrated significant inhibition against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Antioxidant Activity Assessment
Research focused on the antioxidant properties of this compound revealed that it effectively scavenged free radicals in vitro, showcasing its potential application in formulations aimed at reducing oxidative stress-related damage .

Mechanism of Action

The mechanism by which 3-(2-Hydroxyphenyl)-5-phenylcyclohex-2-enone exerts its effects involves interactions with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins and enzymes. The cyclohexenone ring can undergo tautomerization, affecting its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pharmaceutical Impurities in Warfarin Sodium

Impurity A (EP): 3-(2-Hydroxyphenyl)-5-phenylcyclohex-2-enone
  • Key Features : The hydroxyl group at the 2-position of the phenyl ring and the lack of additional heteroatoms distinguish it from other Warfarin-related impurities.
Impurity B (EP): 4-Hydroxycoumarin
  • Structure : A simpler coumarin derivative (C₉H₆O₃) with a hydroxyl group at position 3.
  • Comparison: Unlike Impurity A, 4-Hydroxycoumarin lacks the cyclohexenone ring and phenyl substituents, reducing its structural complexity but increasing its reactivity in metabolic pathways .
Related Compound A (USP): 3-(o-Hydroxyphenyl)-5-phenyl-2-cyclohexen-1-one
  • CAS : 1076-38-4.
  • Comparison: Structurally identical to Impurity A but differs in stereochemical descriptors (USP vs. EP nomenclature). This highlights regulatory variations in impurity characterization .

Structural Analogs with Modified Substituents

3-Methyl-5-(4-methylphenyl)cyclohex-2-enone
  • Key Features : Methyl groups replace the hydroxyl and phenyl substituents.
  • Crystallography: The cyclohexene ring adopts an envelope conformation, with equatorial substituents and C–H···O hydrogen bonding.
3-(5-Chloro-2-hydroxyphenylamino)-5-(4-chlorophenyl)cyclohex-2-enone
  • CAS: Not explicitly listed; molecular formula C₁₈H₁₄Cl₂NO₂.
3-(2-Hydroxy-4-methoxyphenyl)-5-(3,4-methylenedioxyphenyl)cyclohex-2-en-1-one
  • CAS : 101986-19-0; molecular formula C₂₀H₁₈O₅ .
  • Comparison : Methoxy and methylenedioxy groups enhance electron density and steric bulk, likely affecting binding affinity in biological systems .
2-Ethyl-5-hydroxy-3-methoxy-cyclopent-2-enone
  • Synthesis : Derived via chemo-enzymatic methods, emphasizing the role of ketone and hydroxyl groups in asymmetric catalysis.
  • Comparison: Smaller ring size (cyclopentenone vs. cyclohexenone) and ethyl/methoxy substituents reduce aromatic conjugation, impacting UV absorption properties .
5-(2-Chloro-6-fluorophenyl)-3-hydroxy-2-(1,2,3,4-tetrahydro-1-isoquinolinyl)-2-cyclohexen-1-one
  • CAS: 338793-14-9; molecular formula C₂₁H₁₉ClFNO₂.
  • Comparison: The fluorine atom and tetrahydroisoquinoline moiety introduce electronegativity and basicity, contrasting with Impurity A’s neutral aromatic groups .

Data Tables for Comparative Analysis

Table 1: Key Properties of this compound and Selected Analogs

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Role
This compound 15156-56-6 C₁₈H₁₆O₂ 264.32 2-hydroxyphenyl, phenyl Warfarin Impurity A (EP)
4-Hydroxycoumarin 1896-62-4 C₉H₆O₃ 162.14 4-hydroxycoumarin Warfarin Impurity B (EP)
3-Methyl-5-(4-methylphenyl)cyclohex-2-enone Not provided C₁₄H₁₆O 200.28 4-methylphenyl, methyl Structural analog
3-(2-Hydroxy-4-methoxyphenyl)-5-(3,4-methylenedioxyphenyl)cyclohex-2-en-1-one 101986-19-0 C₂₀H₁₈O₅ 338.36 Methoxy, methylenedioxy Synthetic intermediate

Research Findings and Implications

  • Pharmaceutical Relevance : Impurity A’s structural complexity necessitates advanced analytical techniques (e.g., HPLC-MS) for quantification in Warfarin formulations .
  • Structure-Activity Relationships : Chlorine or fluorine substitution (e.g., in CAS 338793-14-9) increases metabolic stability but may introduce toxicity risks .
  • Synthetic Challenges: Chemo-enzymatic routes (e.g., for 2-ethyl-5-hydroxy-3-methoxy-cyclopent-2-enone) highlight the versatility of cyclohexenone derivatives in asymmetric synthesis .

Biological Activity

3-(2-Hydroxyphenyl)-5-phenylcyclohex-2-enone, also known as Alice's ketone, is a compound that has attracted attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₆O₂, characterized by a cyclohexene ring with two phenolic substituents. The presence of the hydroxyl group allows for potential hydrogen bonding, while the aromatic rings contribute to its hydrophobic properties. The compound exhibits keto-enol tautomerism, which enhances its reactivity and interaction with biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies:

  • Claisen Condensation : Involves the reaction of 2-hydroxybenzaldehyde with acetophenone under basic conditions.
  • Friedel-Crafts Acylation : Utilizes acyl halides in the presence of Lewis acids to form ketones.
  • Robinson Annulation : A multi-step synthesis that forms cyclohexenones from ketones and enones.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

Antioxidant Activity

The compound demonstrates significant antioxidant properties, which are attributed to its dual phenolic structure. This structure enhances its ability to scavenge free radicals and reduce oxidative stress .

Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory pathways. It has been reported to decrease levels of pro-inflammatory cytokines in various models, suggesting potential applications in treating inflammatory diseases .

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antioxidant Studies : A study indicated that this compound effectively reduced lipid peroxidation in cellular models, highlighting its potential as a protective agent against oxidative damage .
  • Anti-inflammatory Research : Research involving animal models showed that treatment with this compound led to a significant reduction in inflammatory markers such as TNF-α and IL-6, indicating its therapeutic potential in inflammatory conditions .
  • Antimicrobial Testing : In vitro assays revealed that the compound displayed notable antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, suggesting its utility in addressing bacterial infections .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameAntioxidant ActivityAnti-inflammatory ActivityAntimicrobial Activity
This compoundHighSignificantModerate
CurcuminVery HighHighModerate
ResveratrolModerateHighLow

This table illustrates that while curcumin shows superior antioxidant properties, this compound still exhibits significant biological activities that warrant further exploration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.